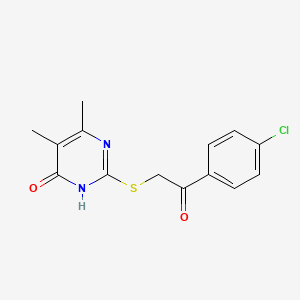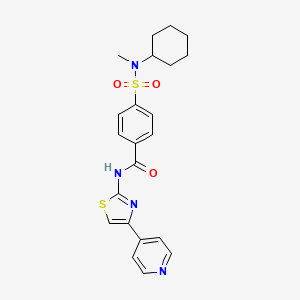
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a derivative of benzene sulfonamide, which is a class of compounds known for their potential biological activities. This particular compound, although not directly mentioned in the provided papers, is structurally related to the compounds discussed in the papers, which include various substituted thiazolylamino-benzenesulfonamides and pyridyl substituted benzamides. These compounds have been studied for their cytotoxic activities and their interactions with metal ions, which could provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the functionalization of the benzene sulfonamide core with various substituents. For instance, the synthesis of 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides was achieved and these compounds were screened for cytotoxic activity against human breast cancer cell lines . The synthesis process typically involves multiple steps, including the formation of intermediates such as ditosylated aminopyridines, which are then further reacted with other chemical entities to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of benzene sulfonamide derivatives is characterized by the presence of a benzene core, a sulfonyl group, and various substituents that can significantly influence the compound's properties. The structural elucidation of these compounds is commonly achieved through spectroscopic methods such as UV-Vis, FTIR, NMR, and mass spectrometry . These techniques provide detailed information about the electronic transitions, functional group attachments, and overall molecular architecture.
Chemical Reactions Analysis
The reactivity of benzene sulfonamide derivatives can be explored through their ability to form complexes with metal ions. For example, the research on 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide demonstrated its complexation with Zinc (II) and Copper (II) ions . The formation of these complexes can lead to changes in the physical and chemical properties of the ligand, potentially enhancing its biological or catalytic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, luminescence, and responsiveness to external stimuli. For instance, pyridyl substituted benzamides have been found to exhibit aggregation-enhanced emission and multi-stimuli-responsive properties . These properties are important for applications in sensing, imaging, and as materials with smart functionalities.
Aplicaciones Científicas De Investigación
Alternative Reaction Products : A study by Krauze et al. (2007) explored the one-pot cyclocondensation of various compounds, including N-methyl-2-thiocarbamoylacetamide, to produce alternative products. Though the specific compound was not the main focus, this research demonstrates the chemical versatility of related molecules (Krauze, Vilums, Sīle, & Duburs, 2007).
Synthesis and Biological Activity : Vellaiswamy and Ramaswamy (2017) synthesized new Co(II) complexes using derivatives similar to the compound . They investigated the fluorescence properties and anticancer activity of these complexes, indicating the potential biomedical applications of these types of compounds (Vellaiswamy & Ramaswamy, 2017).
Nonaqueous Capillary Electrophoresis : A study by Ye et al. (2012) focused on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including derivatives of the compound . This research highlights the importance of such compounds in analytical chemistry, particularly in the separation and analysis of pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).
Synthesis and Characterization of Metal Complexes : Orie, Ike, and Nzeneri (2021) researched the synthesis of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, which is structurally related to the compound . They explored the potential of this sulphonamide derivative in enhancing the biological and catalytic potential in pharmaceutical and chemical industries (Orie, Ike, & Nzeneri, 2021).
Microwave-Assisted Synthesis of Novel Conjugates : Ulus et al. (2016) conducted a study on the synthesis of acridine-acetazolamide conjugates, involving derivatives of sulfamoyl benzamides. This research underlines the potential of these compounds in inhibiting carbonic anhydrases, which are important in various physiological processes (Ulus, Aday, Tanc, Supuran, & Kaya, 2016).
Propiedades
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-26(18-5-3-2-4-6-18)31(28,29)19-9-7-17(8-10-19)21(27)25-22-24-20(15-30-22)16-11-13-23-14-12-16/h7-15,18H,2-6H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYJODITRFYSRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

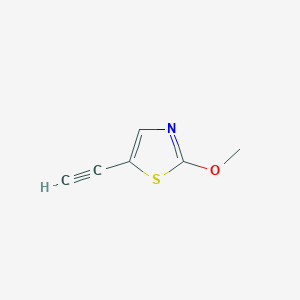
![N-[cyano(2-methylphenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B3018594.png)
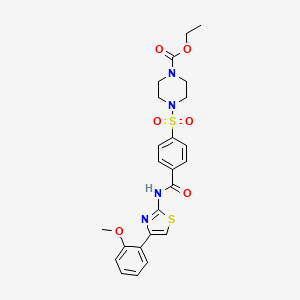

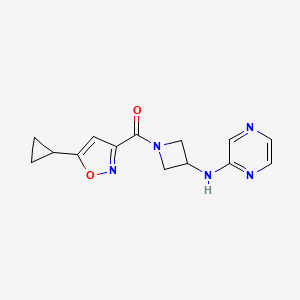
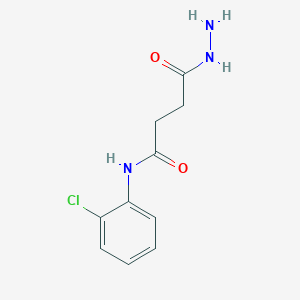
![1-(1-Adamantyl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3018606.png)
![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)


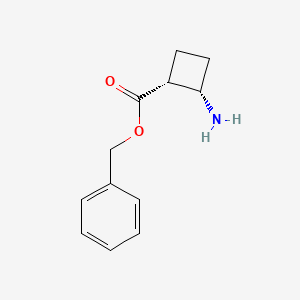
![3-allyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018611.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)
